
5-Isopentylisoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopentylisoxazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Scientific Research Applications
5-Isopentylisoxazol-3-amine has been extensively studied for its potential applications in various fields of research. It has been found to have antimicrobial, antifungal, and antiparasitic properties. It has also shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
Mechanism Of Action
The mechanism of action of 5-Isopentylisoxazol-3-amine involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits the production of pro-inflammatory cytokines, which makes it a potential treatment for inflammation-related diseases.
Biochemical And Physiological Effects
5-Isopentylisoxazol-3-amine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in the body. It also increases the levels of neurotransmitters such as serotonin and dopamine, which makes it a potential treatment for neurological disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Isopentylisoxazol-3-amine in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential for oxidation in the presence of air.
Future Directions
There are several future directions for research on 5-Isopentylisoxazol-3-amine. One potential area of research is its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its use as a potential treatment for inflammation-related diseases such as arthritis and asthma. Additionally, further research could be conducted on its potential applications in the field of agriculture, as it has been found to have antifungal and antiparasitic properties.
Synthesis Methods
The synthesis of 5-Isopentylisoxazol-3-amine involves the reaction of isoxazole and isopentylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of the compound for research purposes.
properties
CAS RN |
119422-04-7 |
|---|---|
Product Name |
5-Isopentylisoxazol-3-amine |
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-(3-methylbutyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-4-7-5-8(9)10-11-7/h5-6H,3-4H2,1-2H3,(H2,9,10) |
InChI Key |
VJGRGIAHYRPSRL-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CC(=NO1)N |
Canonical SMILES |
CC(C)CCC1=CC(=NO1)N |
synonyms |
3-Isoxazolamine,5-(3-methylbutyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)
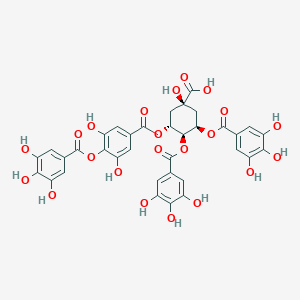
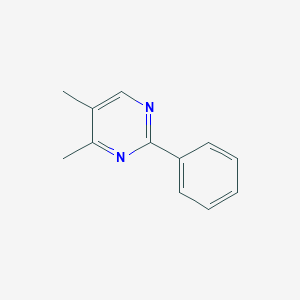
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
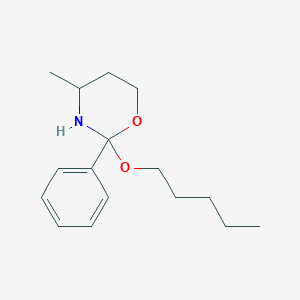
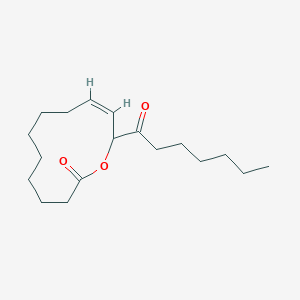

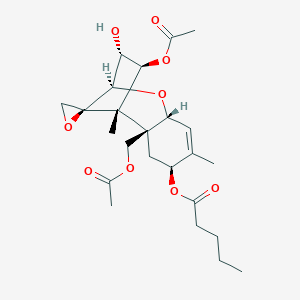
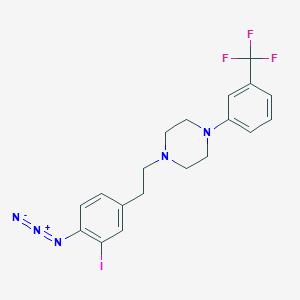
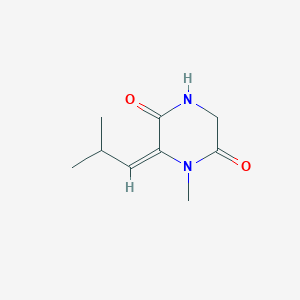
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)